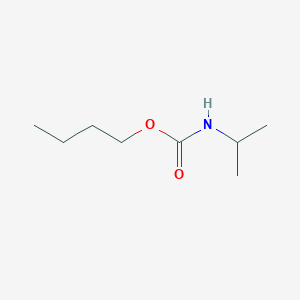
Butyl propan-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl propan-2-ylcarbamate is an organic compound that belongs to the carbamate family. It is a derivative of carbamic acid and is characterized by the presence of a butyl group and a propan-2-yl group attached to the carbamate moiety. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl propan-2-ylcarbamate can be synthesized through several methods. One common approach involves the reaction of butylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired carbamate product. Another method involves the use of carbon dioxide and butylamine in the presence of a catalyst to form the carbamate.
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reactions involving the aforementioned synthetic routes. The use of continuous flow reactors and optimized reaction conditions ensures high yields and purity of the final product. Industrial production also involves rigorous quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl propan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the butyl or propan-2-yl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various carbamate derivatives, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Butyl propan-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of butyl propan-2-ylcarbamate involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent stimulation of cholinergic synapses. This mechanism is similar to other carbamate compounds and is utilized in various pharmacological applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodopropynyl butylcarbamate: A widely used preservative with antifungal properties.
tert-Butyl 4-anilinopiperidine-1-carboxylate: An intermediate in the synthesis of fentanyl and related compounds.
Uniqueness
Butyl propan-2-ylcarbamate is unique due to its specific structural features and versatile applications. Unlike iodopropynyl butylcarbamate, which is primarily used as a preservative, this compound has broader applications in organic synthesis and pharmaceuticals. Its ability to act as a protecting group for amines and its potential biological activities further distinguish it from similar compounds.
Propriétés
Numéro CAS |
18312-36-2 |
|---|---|
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
butyl N-propan-2-ylcarbamate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6-11-8(10)9-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |
Clé InChI |
JMEJUPWADBAAIM-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)NC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-N-methylmethanamine](/img/structure/B13994981.png)
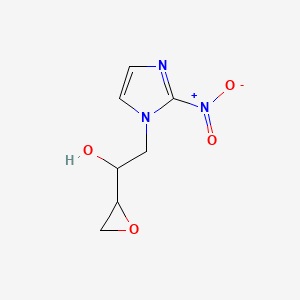

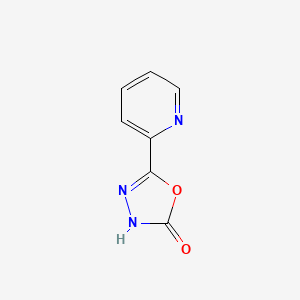
![2-[(6-Chloro-5-iodo-2-methylsulfonyl-imidazo[4,5-b]pyridin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B13995021.png)
![[(Prop-2-en-1-yl)sulfanyl]acetyl chloride](/img/structure/B13995030.png)
![N-hydroxy-1,4-dioxaspiro[4.5]decane-6-carboxamide](/img/structure/B13995035.png)
![Dimethyl [(anthracen-9-yl)methylidene]propanedioate](/img/structure/B13995036.png)
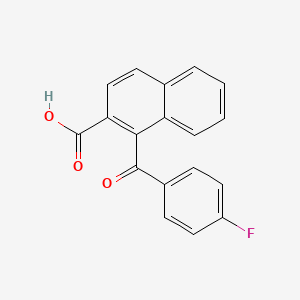

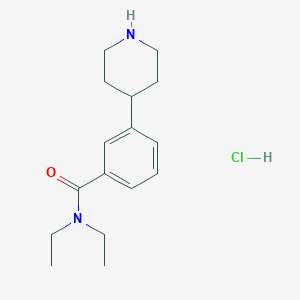
![5-chloro-N2-[4-(dimethylphosphoryl)-2-methoxyphenyl]-N4-phenylpyrimidine-2,4-diamine](/img/structure/B13995050.png)
